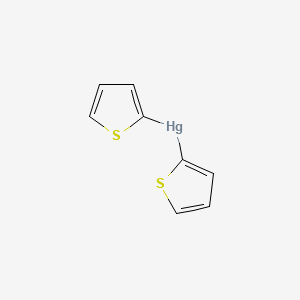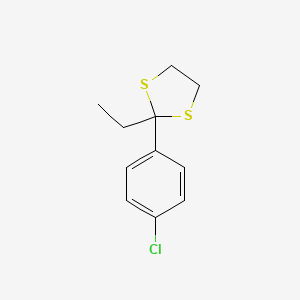
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is an organic compound characterized by the presence of a 1,3-dithiolane ring substituted with a 4-chlorophenyl and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The general reaction conditions include:
Reagents: 4-chlorobenzaldehyde, 1,2-ethanedithiol
Catalyst: Acidic catalyst such as hydrochloric acid or p-toluenesulfonic acid
Solvent: Anhydrous ethanol or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Nucleophiles (amines, thiols); solvent: ethanol or acetonitrile; temperature: room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is largely dependent on its chemical reactivity. The compound can interact with biological molecules through its dithiolane ring and chlorophenyl group, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Bromophenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Methylphenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Fluorophenyl)-2-ethyl-1,3-dithiolane
Comparison: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
6317-15-3 |
|---|---|
Molekularformel |
C11H13ClS2 |
Molekulargewicht |
244.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-ethyl-1,3-dithiolane |
InChI |
InChI=1S/C11H13ClS2/c1-2-11(13-7-8-14-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
MVMVILNYGXUCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(SCCS1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

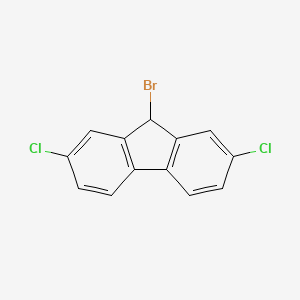

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
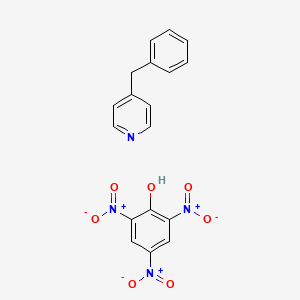

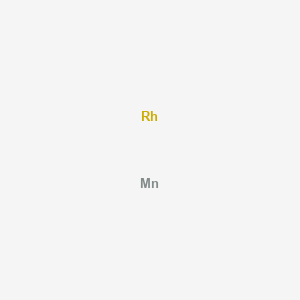
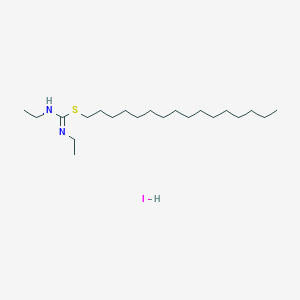


![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
